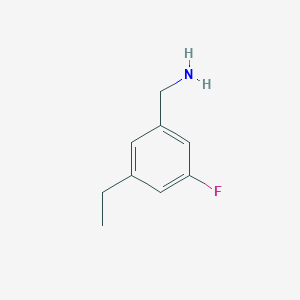

3-Ethyl-5-fluoro-benzylamine

Descripción

3-Ethyl-5-fluoro-benzylamine is an organic compound that belongs to the class of benzylamines It features a benzene ring substituted with an ethyl group at the third position, a fluorine atom at the fifth position, and an amine group attached to the benzyl carbon

Propiedades

Fórmula molecular |

C9H12FN |

|---|---|

Peso molecular |

153.20 g/mol |

Nombre IUPAC |

(3-ethyl-5-fluorophenyl)methanamine |

InChI |

InChI=1S/C9H12FN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2,6,11H2,1H3 |

Clave InChI |

XMVGFKVWYZIDKF-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=CC(=C1)F)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-benzylamine can be achieved through several methods. One common approach involves the following steps:

Nitration: The starting material, 3-ethyl-5-fluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the benzylic position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.

Amination: The resulting this compound is obtained by treating the intermediate with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-5-fluoro-benzylamine undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Acyl chlorides or isocyanates in the presence of a base such as triethylamine (Et₃N).

Major Products

Oxidation: 3-Ethyl-5-fluoro-benzyl alcohol or 3-Ethyl-5-fluoro-benzoic acid.

Reduction: 3-Ethyl-5-fluorotoluene.

Substitution: 3-Ethyl-5-fluoro-benzamide or 3-Ethyl-5-fluoro-urea.

Aplicaciones Científicas De Investigación

Synthesis and Properties

The synthesis of 3-ethyl-5-fluoro-benzylamine typically involves the reduction of corresponding benzonitrile derivatives or other fluorinated precursors. The compound exhibits notable properties due to the presence of both ethyl and fluorine groups, which enhance its reactivity and biological activity.

Pharmaceutical Applications

1. Drug Development:

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects. For example, derivatives of this compound have been explored for their potential anti-inflammatory and anti-cancer activities .

2. Anticancer Agents:

Research indicates that fluorinated benzylamines, including this compound, exhibit significant anticancer properties. These compounds can interact with biological targets involved in cancer progression, making them valuable in the design of new therapeutic agents .

3. Anticoagulants:

The compound has also been investigated for its potential use as an anticoagulant. Its ability to modulate biological pathways related to blood coagulation presents opportunities for developing new treatments for thrombotic disorders .

Agrochemical Applications

1. Pesticide Development:

this compound is utilized as a building block in the synthesis of various agrochemicals, including pesticides. Its effectiveness in enhancing the activity of active ingredients makes it a valuable component in formulating agricultural products .

2. Environmental Impact:

The development of environmentally friendly pesticides incorporating this compound is a growing area of research. The incorporation of fluorine can improve the stability and efficacy of agrochemicals while potentially reducing their environmental footprint .

Case Study 1: Synthesis of Anticancer Agents

A series of studies have synthesized derivatives of this compound to evaluate their anticancer activity. These studies reported that specific modifications to the benzylamine structure led to increased cytotoxicity against various cancer cell lines, demonstrating the compound's potential as a lead structure in drug development.

Case Study 2: Development of Novel Pesticides

In agricultural research, formulations containing this compound have shown enhanced pest control efficacy compared to traditional pesticides. Field trials indicated improved crop yields and reduced pest populations, supporting its application in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-5-fluoro-benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Ethyl-benzylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoro-benzylamine: Lacks the ethyl group, affecting its reactivity and applications.

3-Ethyl-4-fluoro-benzylamine: Similar structure but with the fluorine atom at a different position, leading to variations in its properties.

Uniqueness

3-Ethyl-5-fluoro-benzylamine is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Ethyl-5-fluoro-benzylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a fluorine atom attached to a benzylamine structure. Its molecular formula is with a molecular weight of approximately 167.20 g/mol. The compound's chemical properties, such as solubility and stability, are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several pathogenic strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics, especially in the context of rising antibiotic resistance.

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 10.2 | Inhibition of cell proliferation through cell cycle arrest |

The anticancer activity may be attributed to its ability to interfere with key signaling pathways involved in cell survival and proliferation.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Activity : The compound disrupts bacterial cell membrane integrity and inhibits protein synthesis.

- Anticancer Activity : It triggers apoptotic pathways by activating caspases and modulating the expression of Bcl-2 family proteins.

- Neuroprotection : It reduces the production of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

Case Studies

- Antimicrobial Study : A study published in Frontiers in Microbiology demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics .

- Anticancer Research : A recent investigation published in Cancer Letters highlighted the compound's efficacy against lung cancer cells, showing a dose-dependent reduction in cell viability and increased apoptosis markers .

- Neuroprotection : Research conducted at a leading university indicated that treatment with this compound led to improved cognitive function in rodent models of Alzheimer's disease, correlating with reduced amyloid-beta plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.